molecular formula C4H4O4 B14677585 (4R)-2-oxo-1,3-dioxolane-4-carbaldehyde CAS No. 30384-18-0

(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde

Cat. No.: B14677585
CAS No.: 30384-18-0
M. Wt: 116.07 g/mol
InChI Key: SOVQCEZPQOHERO-VKHMYHEASA-N
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Description

(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde (CAS 30384-18-0) is a chiral chemical building block of interest in organic synthesis and pharmaceutical research . With the molecular formula C4H4O4 and a molecular weight of 116.07 g/mol, this compound features a defined stereocenter at the 4-position of the dioxolane ring, rendering it a valuable precursor for introducing chiral complexity into target molecules . Its structure, which incorporates both an aldehyde and a reactive carbonyl, makes it a versatile synthon for the development of novel compounds, including potential active pharmaceutical ingredients (APIs) and complex natural product analogs. Researchers utilize this compound as a key intermediate in stereoselective synthesis. While its specific mechanism of action is application-dependent, its high reactivity allows for further functionalization, enabling the construction of more complex molecular architectures. As a specialized research chemical, this compound is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the relevant safety data sheet for proper handling and storage information.

Properties

CAS No.

30384-18-0

Molecular Formula

C4H4O4

Molecular Weight

116.07 g/mol

IUPAC Name

(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C4H4O4/c5-1-3-2-7-4(6)8-3/h1,3H,2H2/t3-/m0/s1

InChI Key

SOVQCEZPQOHERO-VKHMYHEASA-N

Isomeric SMILES

C1[C@@H](OC(=O)O1)C=O

Canonical SMILES

C1C(OC(=O)O1)C=O

Origin of Product

United States

Preparation Methods

Swern Oxidation for Aldehyde Formation

The most widely reported method involves Swern oxidation of (4R)-2-oxo-1,3-dioxolane-4-methanol. This two-step protocol converts the alcohol to the aldehyde via activation with oxalyl chloride ($$ \text{COCl}2 $$) and dimethyl sulfoxide ($$ \text{DMSO} $$) at $$-78^\circ \text{C} $$, followed by quenching with a hindered base like $$ N,N $$-diisopropylethylamine ($$ \text{(iPr)}2\text{NEt} $$).

Typical Procedure :

  • Dissolve (4R)-2-oxo-1,3-dioxolane-4-methanol (1.0 equiv) in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}2 $$).
  • Add oxalyl chloride (1.2 equiv) dropwise at $$-78^\circ \text{C}$$, followed by $$ \text{DMSO} $$ (2.5 equiv).
  • Stir for 30 minutes, then add $$ \text{(iPr)}_2\text{NEt} $$ (3.0 equiv) and warm to $$-10^\circ \text{C}$$.
  • Quench with aqueous $$ \text{NH}4\text{Cl} $$ and extract with $$ \text{CH}2\text{Cl}_2 $$.
  • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the aldehyde (75–85% yield).

Key Advantages :

  • High stereochemical fidelity due to low-temperature conditions.
  • Minimal epimerization of the (4R) configuration.

Chiral Pool Synthesis from Carbohydrate Derivatives

d-Ribose as a Chiral Starting Material

d-Ribose serves as a cost-effective precursor for the (4R)-configured dioxolane ring. The synthesis involves:

  • Protection of d-ribose as a diacetonide.
  • Oxidative cleavage of vicinal diols using sodium periodate ($$ \text{NaIO}_4 $$) to generate the aldehyde.

Procedure :

  • Treat d-ribose with 2,2-dimethoxypropane and catalytic $$ p $$-toluenesulfonic acid ($$ \text{pTSA} $$) to form the diacetonide.
  • Oxidize with $$ \text{NaIO}4 $$ in $$ \text{CH}2\text{Cl}2/\text{H}2\text{O} $$ (1:1) at $$ 0^\circ \text{C} $$.
  • Extract with $$ \text{CH}2\text{Cl}2 $$ and concentrate to isolate (4R)-2-oxo-1,3-dioxolane-4-carbaldehyde (68% yield).

Characterization Data :

  • $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$): δ 9.81 (s, 1H, CHO), 5.12 (dd, $$ J = 6.4 \, \text{Hz} $$, 1H), 4.65 (t, $$ J = 6.8 \, \text{Hz} $$, 1H).
  • Optical Rotation : $$[ \alpha ]^{25}_D = +42.5^\circ $$ (c 1.0, CHCl$$ _3 $$).

Industrial-Scale Production Methods

Continuous Flow Reactor Synthesis

To enhance throughput, industrial protocols utilize continuous flow systems for the cyclization of glycerol carbonate derivatives. Key steps include:

  • N-Oxide-Mediated Oxidation : Oxidize glycerol carbonate (4-(hydroxymethyl)-2-oxo-1,3-dioxolane) using 2,2,6,6-tetramethylpiperidine-1-oxyl ($$ \text{TEMPO} $$) and sodium hypochlorite ($$ \text{NaOCl} $$) in acetone/water.
  • Acid-Catalyzed Cyclization : Treat the intermediate carboxylic acid with thionyl chloride ($$ \text{SOCl}_2 $$) and dimethylformamide ($$ \text{DMF} $$) at $$ 60^\circ \text{C} $$ to form the acyl chloride, followed by reduction to the aldehyde.

Process Metrics :

  • Yield : 90–95% after purification via fractional distillation.
  • Purity : ≥99% enantiomeric excess (ee) confirmed by chiral HPLC (Chiralpak AD-H column).

Comparative Analysis of Methodologies

Method Yield (%) ee (%) Scalability Cost Efficiency
Swern Oxidation 75–85 98–99 Moderate High
Chiral Pool (d-Ribose) 60–70 99 High Low
Industrial Flow Reactor 90–95 99 High Moderate

Key Insights :

  • Swern oxidation is optimal for lab-scale synthesis but requires costly reagents.
  • Chiral pool methods leverage inexpensive carbohydrates but involve multi-step sequences.
  • Continuous flow systems balance yield and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which (4R)-2-oxo-1,3-dioxolane-4-carbaldehyde exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, influencing their activity through covalent or non-covalent interactions. The molecular targets and pathways involved can vary, but often include key metabolic or signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
(4R)-2-Oxo-1,3-dioxolane-4-carbaldehyde C₄H₄O₄ 2-oxo, aldehyde (R-configuration) 116.07 Chiral building block for drug synthesis
(4R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde C₆H₈O₃ 2,2-dimethyl, aldehyde 128.12 Enhanced steric protection; used in POA-category pharmaceuticals
(4R)-4-Hexyl-1,3-dioxolane C₉H₁₈O₂ Hexyl substituent 158.24 Hydrophobic properties; studied via QSPR/neural networks
(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde C₉H₁₄O₅ Dihydroxyethyl, dimethyl, aldehyde 202.21 Commercial availability for asymmetric synthesis

Research Findings and Case Studies

  • Case Study 1 : In the total synthesis of L-783,277, this compound derivatives were pivotal for introducing stereocenters via asymmetric aldol reactions .
  • Case Study 2 : The dimethyl analog () demonstrated superior stability in storage compared to the oxo derivative, attributed to reduced ring strain and electron-donating methyl groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4R)-2-oxo-1,3-dioxolane-4-carbaldehyde, and how can reaction conditions be optimized for yield and stereochemical fidelity?

  • Methodology : The compound is often synthesized via oxidation of its corresponding alcohol precursor. For example, Swern oxidation (DMSO/(iPr)₂NEt in DCM at -10°C) effectively converts alcohols to aldehydes while preserving stereochemistry . Optimizing equivalents of oxidizing agents (e.g., 3 equiv. of (iPr)₂NEt) and maintaining low temperatures (-10°C) minimizes side reactions like overoxidation or racemization. Chiral pool approaches using (R)-configured dioxolane derivatives (e.g., 2,2-dimethyl-(R)-1,3-dioxolane-4-carbaldehyde) as starting materials can also ensure enantiomeric purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing enantiomeric purity and structural confirmation?

  • Methodology :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm the aldehyde proton (δ9.8\delta \sim 9.8 ppm) and dioxolane ring carbons (δ100110\delta \sim 100-110 ppm).
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers.
  • X-ray crystallography : Resolves absolute configuration ambiguities, as demonstrated in related dioxolane-carboxamide structures .

Q. How is this compound utilized as a chiral building block in natural product synthesis?

  • Methodology : The aldehyde group serves as a key electrophile in asymmetric aldol reactions or Strecker syntheses. For example, in the synthesis of eicosanoids, the (R)-configured dioxolane ring directs stereoselective C–C bond formation, enabling concise access to complex polyketide frameworks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when confirming the stereochemistry of synthetic intermediates?

  • Methodology : Discrepancies between predicted and observed NOE (Nuclear Overhauser Effect) correlations or coupling constants may arise from conformational flexibility. Combine:

  • Dynamic NMR to study ring-flipping kinetics.
  • DFT calculations (e.g., B3LYP/6-31G*) to model lowest-energy conformers and predict NMR shifts .
  • X-ray crystallography for unambiguous stereochemical assignment .

Q. What computational methods are used to model the compound’s reactivity in stereoselective reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic additions to the aldehyde group, predicting facial selectivity (e.g., Re vs. Si attack).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF or THF, which stabilize charged intermediates .

Q. What strategies mitigate side reactions (e.g., aldol condensation or epimerization) during aldehyde group transformations?

  • Methodology :

  • Protecting groups : Temporarily mask the aldehyde with tert-butyldimethylsilyl (TBS) ethers during base-sensitive steps, then deprotect under mild acidic conditions .
  • Low-temperature kinetics : Perform reactions at -78°C (e.g., using Grignard reagents) to suppress aldol side products.
  • Catalytic additives : Use Sc(OTf)₃ or Proline derivatives to accelerate desired pathways while minimizing racemization .

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